molecular formula C14H21NOS B11797125 1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol

1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol

Cat. No.: B11797125
M. Wt: 251.39 g/mol
InChI Key: UFQDOEGDESGEGQ-UHFFFAOYSA-N
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Description

1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol is an organic compound that belongs to the class of alcohols It features a pyridine ring substituted with a cyclohexylthio group and a hydroxyl group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Cyclohexylthio Group: The cyclohexylthio group can be introduced via a nucleophilic substitution reaction where a cyclohexylthiol reacts with a suitable leaving group on the pyridine ring.

    Attachment of the Ethanol Group: The final step involves the reduction of a corresponding ketone or aldehyde to form the ethanol group. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form different alcohol derivatives using reducing agents like NaBH4 or LiAlH4.

    Substitution: The cyclohexylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products

    Oxidation: Ketones or aldehydes

    Reduction: Different alcohol derivatives

    Substitution: Compounds with different substituents replacing the cyclohexylthio group

Scientific Research Applications

1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on various biological targets.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)propanol: Similar structure but with a propanol group instead of ethanol.

    1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)butanol: Similar structure but with a butanol group instead of ethanol.

    1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)methanol: Similar structure but with a methanol group instead of ethanol.

Uniqueness

1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and pathways, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C14H21NOS

Molecular Weight

251.39 g/mol

IUPAC Name

1-(6-cyclohexylsulfanyl-5-methylpyridin-3-yl)ethanol

InChI

InChI=1S/C14H21NOS/c1-10-8-12(11(2)16)9-15-14(10)17-13-6-4-3-5-7-13/h8-9,11,13,16H,3-7H2,1-2H3

InChI Key

UFQDOEGDESGEGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1SC2CCCCC2)C(C)O

Origin of Product

United States

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